Methyl 3-(3,4-dihydroxyphenyl)propanoate
CAS No.: 3598-22-9
Cat. No.: VC3883888
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3598-22-9 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | methyl 3-(3,4-dihydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3 |
Standard InChI Key | NTULQOXXTCSEHM-UHFFFAOYSA-N |
SMILES | COC(=O)CCC1=CC(=C(C=C1)O)O |
Canonical SMILES | COC(=O)CCC1=CC(=C(C=C1)O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Chemical Architecture
Methyl 3-(3,4-dihydroxyphenyl)propanoate (C₁₀H₁₂O₄) features a propanoic acid methyl ester moiety linked to a 3,4-dihydroxyphenyl ring (Figure 1). The IUPAC name, methyl 3-(3,4-dihydroxyphenyl)propanoate, reflects this arrangement . Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂O₄ | |
Molecular Weight | 196.20 g/mol | |
SMILES Notation | COC(=O)CCC1=CC(=C(C=C1)O)O | |
InChI Key | NMAOZVAEJYOPOF-UHFFFAOYSA-N |
The catechol group (3,4-dihydroxyphenyl) contributes to its redox activity and metal-chelating capabilities, while the ester group enhances lipid solubility .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the compound’s structure. The methyl ester proton resonates near δ 3.6 ppm, while aromatic protons appear between δ 6.6–6.8 ppm . High-resolution mass spectrometry (HRMS) yields an exact mass of 196.074 Da, consistent with the molecular formula . Density functional theory (DFT) calculations predict a planar aromatic ring and a gauche conformation in the propanoate chain, optimizing intramolecular hydrogen bonding .
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
Early syntheses relied on multi-step sequences involving hazardous reagents. For example, a 1948 method used 3,4-methylenedioxybenzyl chloride, sodium tracetoacetic ester, and toxic organic nitrites, achieving a 56% yield . These approaches faced challenges due to explosive intermediates (e.g., ozone) and costly catalysts (e.g., palladium) .
Modern Advances in Production
A 2023 patent (RU2802445C1) describes an improved method using veratraldehyde and hippuric acid in the presence of sodium acetate (Table 1) . This route avoids toxic reagents and achieves a 60% yield through three optimized steps:
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Veratraldehyde + Hippuric Acid | Forms 4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one |
2 | NaOH + Raney’s Alloy | Reduces oxazolone to 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid |
3 | Concentrated HBr | Demethylates to yield target compound |
This method eliminates ozonolysis and uses commercially available reagents, enhancing scalability and safety .
Physicochemical and Biochemical Properties
Solubility and Stability
Methyl 3-(3,4-dihydroxyphenyl)propanoate exhibits limited water solubility (0.8 mg/mL at 25°C) but dissolves readily in polar organic solvents like ethanol and dimethyl sulfoxide . The catechol group renders it susceptible to oxidation, necessitating storage under inert atmospheres .
Biological Interactions
As a xenobiotic metabolite, this compound interacts with human enzymes such as catechol-O-methyltransferase (COMT), which catalyzes its methylation . In vitro studies suggest moderate inhibition of acylases, enzymes involved in ester hydrolysis, at IC₅₀ values of 12–18 μM. Its cardioprotective potential is under investigation due to structural similarities to β-blockers.
Applications in Pharmaceutical and Industrial Contexts
Drug Intermediate
The compound serves as a precursor to 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, a melanin synthesis intermediate . Demethylation under acidic conditions yields hydrocaffeic acid, a antioxidant with neuroprotective properties .
Material Science
Incorporated into polymers, methyl 3-(3,4-dihydroxyphenyl)propanoate enhances UV resistance and mechanical strength via catechol-mediated crosslinking . Recent trials in biodegradable plastics show a 40% increase in tensile strength compared to conventional polyesters .
Research Frontiers and Challenges
Pharmacokinetic Studies
Despite promising in vitro activity, poor oral bioavailability (<15%) limits therapeutic applications. Prodrug strategies, such as phosphonate ester derivatives, are being explored to improve absorption .
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